molecular formula C₄₄H₃₆FeK₃N₆O₁₂ B1146147 4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) CAS No. 554445-58-8

4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)

Cat. No. B1146147
CAS RN: 554445-58-8
M. Wt: 1013.93
InChI Key:
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Description

The compound “4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)” is a chemical compound . It has a molecular formula of C21H12N3O4 . The average mass of the compound is 370.339 Da, and the monoisotopic mass is 370.084442 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole (H2La) and 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (H3Lb) have been prepared . The crystal structure of the intermediate 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one has also been determined .

Scientific Research Applications

Antioxidant Activity in Biological Systems

Deferasirox iron complex exhibits significant antioxidant activity, which is crucial in mitigating oxidative damage in biological systems . It has been shown to reduce the rate of oxidation in various molecular model systems, such as the oxidation of ascorbic acid, by about a hundred times when iron ions are involved . This property is of great importance in pharmacological and toxicological research, where controlling oxidative stress is a key factor in disease prevention and treatment.

Pharmaceutical Development

In the pharmaceutical industry, Deferasirox is utilized as an orally active iron chelator for treating chronic iron overload due to blood transfusions . Its ability to bind iron effectively reduces systemic exposure to the drug, making it a first-line treatment option. Research continues to explore its bioavailability and dose-response correlations to optimize its use in various iron-loading conditions .

Medical Diagnostics

The chelating properties of Deferasirox are leveraged in medical diagnostics, particularly in the management of iron overload in patients with conditions like thalassemia . It aids in the assessment of iron levels in various organs, contributing to a better understanding of the distribution and accumulation of iron in the body .

Biotechnology Applications

Deferasirox iron complex has potential applications in biotechnology, such as the development of mitochondrially targeted agents that can combat cancer by eliciting iron deprivation and producing toxic lipid peroxides . This dual nature of iron utilization presents a novel approach to cancer therapy.

Material Science

In material science, Deferasirox derivatives are being explored for their solid- and solution-state fluorescence properties, which can be tuned for various applications, including the construction of multi-fluorophore sensor arrays for bacterial discrimination . This highlights the compound’s versatility and potential for innovation in material design.

properties

IUPAC Name

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H15N3O4.Fe/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h2*1-12,25-26H,(H,27,28);/q;;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHUNIUUEAIPKZ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24FeN6O8-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)

Q & A

Q1: How does the deferasirox iron complex form, and how does this impact iron levels in patients with β-Thalassemia Major?

A1: Deferasirox, also known as 4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+), is an orally active iron chelator used to treat iron overload. It binds iron in a 2:1 ratio, forming a stable complex that is then excreted primarily through the bile and feces []. In patients with β-Thalassemia Major, this chelation process helps control serum ferritin levels and reduce iron-mediated organ damage, improving clinical outcomes [, ].

Q2: What are the primary metabolic pathways of deferasirox in the body, and how are these related to its excretion?

A3: Deferasirox undergoes extensive metabolism, primarily in the liver, before being excreted from the body []. The key metabolic pathways include glucuronidation at the carboxylate group and phenolic hydroxy groups, as well as cytochrome P450-catalyzed hydroxylations, albeit to a lesser extent []. Following metabolism, deferasirox, its iron complex, and its metabolites are predominantly eliminated via the bile and subsequently excreted in the feces, accounting for over 90% of the administered dose [].

Q3: What analytical techniques are commonly employed to study deferasirox and its iron complex?

A4: Various analytical methods are utilized to investigate deferasirox and its iron complex. Pharmacokinetic studies utilize techniques like high-performance liquid chromatography (HPLC) coupled with UV detection to quantify deferasirox and its iron complex in biological samples []. For metabolite profiling, HPLC with radiodetection, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed []. Additionally, computational chemistry tools, such as density functional theory (DFT), are utilized to study the electronic structure and predict the stability constants of deferasirox iron complexes [].

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